molecular formula C15H19NO4 B5350100 (3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol

Cat. No. B5350100
M. Wt: 277.31 g/mol
InChI Key: GZBYRSRODYUEDE-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol, also known as ABP, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies.

Mechanism of Action

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol has been shown to inhibit the activity of enzymes known as histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and are involved in various cellular processes. By inhibiting HDACs, this compound can alter gene expression patterns and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to explore the mechanisms underlying its anti-inflammatory and antiviral properties. Finally, there is potential for this compound to be used as a tool in epigenetic research, as its inhibition of HDACs can alter gene expression patterns.

Synthesis Methods

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with benzoyl chloride, followed by the reaction of the resulting compound with allyl alcohol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-9-20-14-6-4-3-5-11(14)15(19)16-8-7-12(17)13(18)10-16/h2-6,12-13,17-18H,1,7-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBYRSRODYUEDE-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1C(=O)N2CC[C@@H]([C@H](C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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